
tert-Butyl 4-(5-methyl-3-oxopiperazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(5-methyl-3-oxopiperazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, a tetrahydropyridine ring, and a tert-butyl ester group, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-methyl-3-oxopiperazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multiple steps, including the formation of the piperazine and tetrahydropyridine rings. Common synthetic routes may involve the use of starting materials such as 2-(5-methyl-3-oxopiperazin-2-yl)acetic acid and tert-butyl 4-piperidone-1-carboxylate. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-(5-methyl-3-oxopiperazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can convert the compound into more reduced forms, affecting its reactivity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with potentially different biological activities.
Aplicaciones Científicas De Investigación
tert-Butyl 4-(5-methyl-3-oxopiperazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme interactions, receptor binding, and other biochemical processes.
Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: It may be used in the production of specialty chemicals, materials, or as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(5-methyl-3-oxopiperazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tert-Butyl 4-(5-methyl-3-oxopiperazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and ring structures. This unique structure can impart distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H25N3O3 |
|---|---|
Peso molecular |
295.38 g/mol |
Nombre IUPAC |
tert-butyl 4-(5-methyl-3-oxopiperazin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H25N3O3/c1-10-9-16-12(13(19)17-10)11-5-7-18(8-6-11)14(20)21-15(2,3)4/h5,10,12,16H,6-9H2,1-4H3,(H,17,19) |
Clave InChI |
YUAHCFAZWNZEHN-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC(C(=O)N1)C2=CCN(CC2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



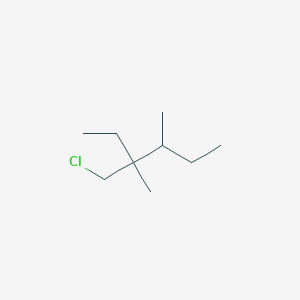
![Tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate](/img/structure/B13166291.png)
![Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166295.png)
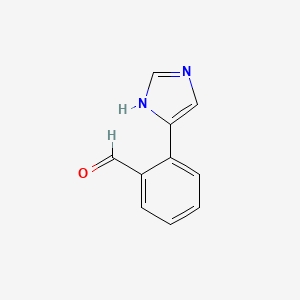

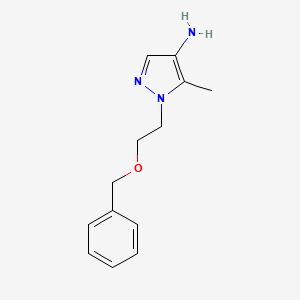

![8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13166325.png)
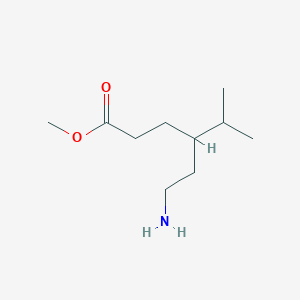

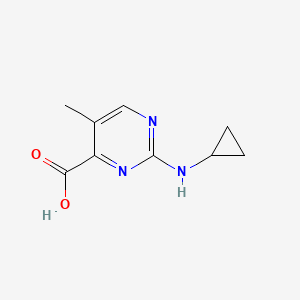
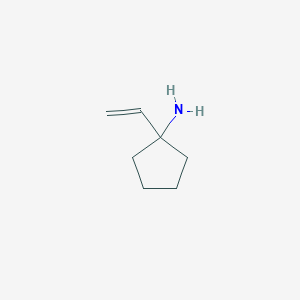
![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid](/img/structure/B13166365.png)
